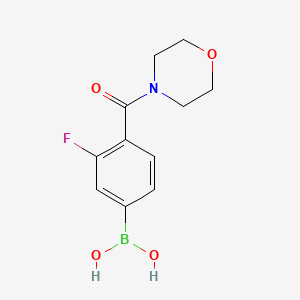

3-Fluor-4-(Morpholin-4-carbonyl)phenylboronsäure

Übersicht

Beschreibung

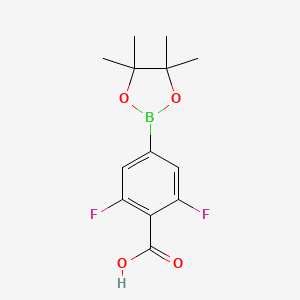

“3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid” is a boronic acid derivative with the CAS Number: 1008119-70-7 . It has a molecular weight of 253.04 and its linear formula is C11H13BFNO4 . It is a solid substance stored at room temperature in an inert atmosphere .

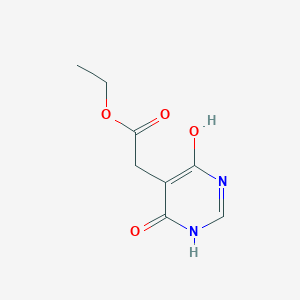

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group, a fluoro group at the 3rd position, and a morpholine-4-carbonyl group at the 4th position . The exact 3D structure can be found in databases like ChemSpider .Physical and Chemical Properties Analysis

This compound is a solid at room temperature and is stored in an inert atmosphere . It has a molecular weight of 253.04 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 3-Fluor-4-(Morpholin-4-carbonyl)phenylboronsäure:

Synthese von pharmazeutischen Verbindungen

Diese Chemikalie dient als Baustein für die Herstellung verschiedener pharmazeutischer Verbindungen. Sie wurde bei der Synthese einer Reihe von Arylphthalazinderivaten verwendet, die potente und oral verfügbare Inhibitoren von VEGFR-2 sind, einem wichtigen Ziel in der Anti-Angiogenese-Krebstherapie .

Sensoranwendungen

Boronsäuren wie this compound sind für ihre Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen bekannt. Dies macht sie nützlich in verschiedenen Sensoranwendungen, darunter Fluoreszenzsensoren zum Nachweis von Catecholaminen und deren Derivaten .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Wirkmechanismus

Target of Action

It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds . For instance, it is used in the synthesis of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of VEGFR-2 .

Mode of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

Compounds synthesized using this boronic acid, such as arylphthalazine derivatives, can inhibit vegfr-2 . VEGFR-2 is a key receptor in the VEGF signaling pathway, which plays a crucial role in angiogenesis .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability can be influenced by its physicochemical properties, such as its molecular weight (25304 g/mol) .

Result of Action

Compounds synthesized using this boronic acid, such as arylphthalazine derivatives, can inhibit vegfr-2 . This inhibition can potentially disrupt angiogenesis, affecting the growth of new blood vessels .

Action Environment

It’s noted that the compound should be stored in an inert atmosphere at room temperature , indicating that exposure to oxygen or other reactive substances could potentially affect its stability.

Eigenschaften

IUPAC Name |

[3-fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQCLUJTVPMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

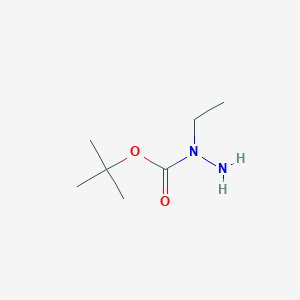

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate](/img/structure/B1399416.png)

![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)